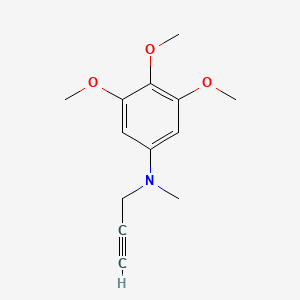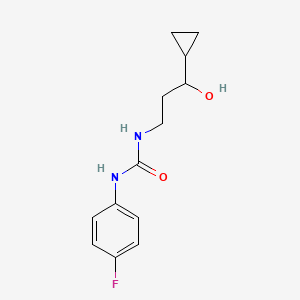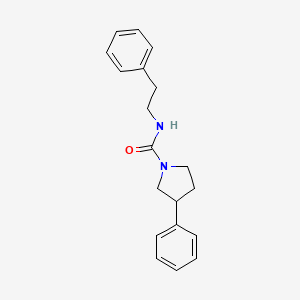
N-phenethyl-3-phenylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-phenethyl-3-phenylpyrrolidine-1-carboxamide, commonly known as Etizolam, is a thienodiazepine drug that is widely used in scientific research. It is a psychoactive substance that has gained popularity due to its anxiolytic, sedative, and muscle relaxant properties. Etizolam has a similar chemical structure to benzodiazepines, but it is not classified as one.
Scientific Research Applications
Psychoactive Substance Research
The compound is a new psychoactive substance that has been examined by the EMCDDA and Europol . The joint assessment was conducted to gather information on this substance for the preparation of a Joint Report .
Metabolic Pathways and Potencies of New Fentanyl Analogs
The compound is a fentanyl analog, and its metabolic pathways and potencies have been studied . The metabolism of new fentanyl analogs generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Anti-Cancer Activities
A library of novel 2-(het)arylpyrrolidine-1-carboxamides, which includes this compound, has been tested for anti-cancer activities both in vitro and in vivo . Some compounds showed twice the in vitro activity towards M-Hela tumor cell lines compared to the reference drug tamoxifen .
Anti-Bacterial Activities
Some pyrrolidine-1-carboxamides, including this compound, were found to effectively suppress bacterial biofilm growth . These compounds are promising candidates for further development as anti-bacterial agents .
Drug Discovery and Development
The compound is used in drug discovery and development processes . It is available for purchase from chemical suppliers for use in laboratory research .
Synthesis of Novel Derivatives
The compound serves as a versatile scaffold for the synthesis of novel derivatives . These derivatives are designed to improve potency and selectivity towards specific biological targets .
properties
IUPAC Name |
3-phenyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-13-11-16-7-3-1-4-8-16)21-14-12-18(15-21)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORSKOZGWCUICZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-3-phenylpyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


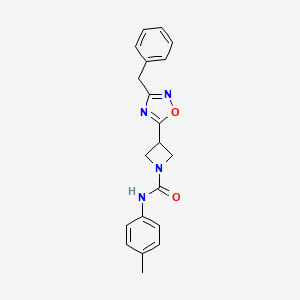

![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)
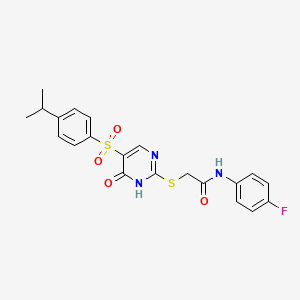

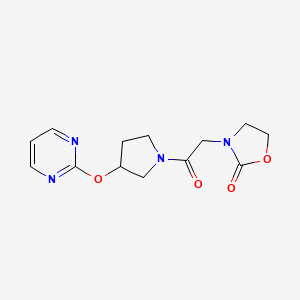
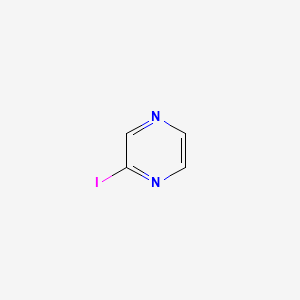
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)

